

Application Note: ^1H and ^{13}C NMR Characterization of 4-(1-Phenylethoxy)-1H- pyrazole

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Compound of Interest

Compound Name: 4-(1-Phenylethoxy)-1H-pyrazole

CAS No.: 1928820-33-0

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Introduction & Structural Significance

The compound **4-(1-Phenylethoxy)-1H-pyrazole** presents unique spectroscopic challenges due to the interplay between the prototropic tautomerism of the pyrazole ring and the chirality of the exocyclic ether side chain.^[1]

Correct characterization requires distinguishing between:

- **Tautomeric Averaging:** Rapid exchange of the N-H proton can render the C3 and C5 positions equivalent on the NMR time scale.^[1]
- **Diastereotopicity:** The chiral center at the benzylic position (1-phenylethoxy) breaks the symmetry of the pyrazole ring, potentially rendering H3 and H5 magnetically non-equivalent even if tautomerism is fast.^[1]

This guide provides a definitive protocol for assigning these signals using solvent-dependent $^1\text{H}/^{13}\text{C}$ NMR and 2D correlation spectroscopy.

Experimental Protocol

Sample Preparation[1]

- Solvent Selection (Critical):
 - DMSO-d₆

(Recommended): Strong hydrogen bond acceptor.[1] It slows the proton exchange rate of the pyrazole N-H, allowing for the observation of the N-H signal (usually broad) and sharpening the aromatic signals.[1] It is essential for full structural accounting.[1]
 - CDCl₃

(Secondary): Useful for observing the aliphatic side-chain resolution but often results in the loss of the N-H signal due to rapid exchange and broadening of C3/C5 protons.[1]
- Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce H-bonded aggregates (dimers/trimers), shifting the N-H peak downfield.[1]

Instrument Parameters

- Frequency: 400 MHz minimum (600 MHz preferred for resolving H3/H5 diastereomers).
- Temperature: 298 K (Standard).[1] Note: Cooling to 273 K in acetone-d₆ can freeze the tautomeric equilibrium if distinct tautomers must be observed.

Results & Discussion: ¹H NMR Analysis

Spectral Assignments (DMSO-d₆)

The ¹H NMR spectrum is dominated by the asymmetry introduced by the chiral ethyl group.[1]
[2]

Position	Chemical Shift (, ppm)	Multiplicity	Integral	Assignment Logic
NH	12.0 – 12.8	Broad Singlet	1H	Highly deshielded acidic proton.[1] Chemical shift varies with concentration (H-bonding).[1]
Ph-H	7.20 – 7.45	Multiplet	5H	Overlapping aromatic protons of the phenyl ring.[1]
H3 / H5	7.25 – 7.60	Singlets (x2)	2H	Critical Feature: Due to the chiral center at the ether linkage, H3 and H5 are diastereotopic.[1] They may appear as two distinct singlets or a very tight AB system, rather than one equivalent singlet.[1]
CH (Ether)	5.30 – 5.45	Quartet (Hz)	1H	Benzylic methine.[1] Deshielded by Oxygen and Phenyl ring.[1]

CH	1.50 – 1.65	Doublet (Hz)	3H	Methyl group of the ethoxy chain. [1]
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The Tautomerism-Chirality Nexus

In unsubstituted pyrazoles, H3 and H5 are identical due to rapid N-H oscillation.[1] However, the 1-phenylethoxy group is a chiral handle.[1]

- Mechanism: The chiral center creates a permanent asymmetric environment.[1] Even if the N-H is exchanging rapidly, the time-averaged environment for H3 is different from H5 because one is syn and one is anti to the chiral phenyl group in the preferred conformation. [1]
- Observation: Look for H3 and H5 as two separate signals in the aromatic region.[1] If they overlap perfectly, it is coincidental, not symmetry-dictated.[1]

Figure 1: The chiral side chain breaks the symmetry of the pyrazole tautomers, rendering positions 3 and 5 diastereotopic.

Results & Discussion: ¹³C NMR Analysis

The ¹³C spectrum provides definitive proof of the ether linkage at C4.[1]

Carbon Type	Shift (, ppm)	Description
C4 (Pyrazole)	138.0 – 145.0	Diagnostic Peak. The ipso-carbon attached to Oxygen is significantly deshielded compared to unsubstituted pyrazole (C4 105 ppm).[1]
Ph (Ipso)	142.0 – 144.0	Quaternary carbon of the phenyl ring.[1]
C3 / C5	120.0 – 130.0	Broad signals in CDCl ₃ due to tautomerism; sharper in DMSO.[1] Often distinct peaks due to chirality.[1]
Ph (Ar)	125.0 – 129.0	Typical aromatic signals (Ortho/Meta/Para).[1]
CH (Ether)	75.0 – 78.0	Benzylic methine carbon.[1]
CH	22.0 – 25.0	Methyl carbon.[1]

DEPT-135 Strategy

To differentiate the crowded aromatic region:

- C4 (Pyrazole): Quaternary (if no H attached?[1][3] No, C4 has the ether, so it is Quaternary). [1] Result: Absent in DEPT-135.
- C3/C5 (Pyrazole): Methine (CH).[1] Result: Positive (Up) phase.[1]
- Ph (Ipso): Quaternary.[1] Result: Absent.
- CH (Ether): Methine.[1] Result: Positive (Up) phase.[1]

Advanced Confirmation: 2D NMR Workflow

For regulatory submission or complex mixtures, 1D NMR is insufficient.^[1] Use this Heteronuclear correlation workflow.

Figure 2: Logical workflow for assigning the pyrazole ether structure.

HMBC Correlations (Key Connectivity)

The HMBC (Heteronuclear Multiple Bond Coherence) experiment is the "smoking gun" for the ether linkage:

- Link 1: Look for a correlation between the Ether CH quartet (~5.4 ppm) and the Pyrazole C4 (~140 ppm). This proves the O-alkylation occurred at C4, not N1.^[1]
- Link 2: Look for correlations between H3/H5 and the C4 carbon.^[1]

Troubleshooting & Common Pitfalls

Issue	Cause	Solution
Missing NH Signal	Rapid exchange with water in solvent or CDCl ₃	Dry sample thoroughly; switch to anhydrous DMSO-d ₆ ^[1]
Broad C3/C5 Signals	Intermediate exchange rate of tautomerism.	Run experiment at 300 K or 320 K to push to fast exchange limit, or cool to 250 K (in acetone-d ₆) to freeze tautomers.
Extra Doublets	Presence of enantiomers?	No. Enantiomers are NMR equivalent in achiral solvents. ^[1] If you see extra sets of peaks, check for rotamers or impurities.

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